Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Formation of the carbamate group: Reacting 3-butoxyphenylamine with an appropriate isocyanate under controlled temperature and solvent conditions.
Introduction of the piperidinyl groups: Using piperidine and a suitable alkylating agent to introduce the piperidinyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification and quality control: Using advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid derivatives can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of carbamic acid derivatives involves their interaction with specific molecular targets. These compounds can:
Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Modulate receptors: Interact with receptors on cell surfaces to modulate cellular responses.
Affect metabolic pathways: Influence various metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different properties.
Carbamic acid, ethyl ester: Another carbamate with distinct applications.
Carbamic acid, phenyl ester: Known for its use in pharmaceuticals and agriculture.
Uniqueness
The uniqueness of Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its specific molecular structure, which may confer unique chemical and biological properties
Properties
CAS No. |
113904-25-9 |
---|---|
Molecular Formula |
C24H41Cl2N3O3 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-yl N-(3-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-17-29-22-12-10-11-21(18-22)25-24(28)30-23(19-26-13-6-4-7-14-26)20-27-15-8-5-9-16-27;;/h10-12,18,23H,2-9,13-17,19-20H2,1H3,(H,25,28);2*1H |
InChI Key |
IMZWSXHZILUZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.